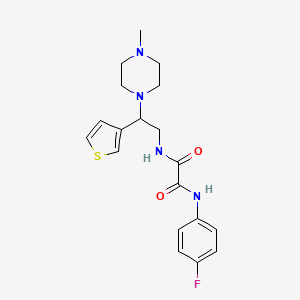
Cyclopropyl(2-methoxypyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2-methoxypyridin-3-yl)methanamine is a chemical compound with the formula C10H14N2O . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a methanamine, which is further connected to a 2-methoxypyridin-3-yl group . The molecular weight of this compound is 178.23 .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Properties
Synthesis of Optically Active Compounds
A study demonstrates the synthesis of optically active compounds using cyclopropanation with high diastereoselectivity. This process involves electrochemical oxidation and transformation of the cyclopropanated product, showcasing the utility of cyclopropyl derivatives in synthesizing optically active acids (Matsumura et al., 2000).
Chemoenzymatic Route for Synthesis
Another study highlights the preparation of cyclopropyl-2-methoxyethanamine, a key chiral intermediate, via a chemo-enzymatic route using leucine dehydrogenase. This method emphasizes the cyclopropyl group's significance in synthesizing complex organic molecules (Parker et al., 2012).
Cyclopropanation Reactions
Research on the intermolecular Ti(IV)-mediated cyclopropanation reaction for synthesizing substituted phenylcyclopropylamines suggests the application of cyclopropyl derivatives in creating constrained analogues of neurotransmitters, highlighting their potential in neuromodulation studies (Faler & Joullié, 2007).
Spectroscopic and Redox Properties
The structure-dependent spectroscopic and redox properties of copper(I) complexes with cyclopropyl derivatives as ligands indicate the role of these compounds in developing materials with unique electronic properties (Massa et al., 2009).
Potential Biological Activity
NMDA Receptor Antagonists
Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and assessed for their activity as competitive antagonists for the NMDA receptor. These studies showcase the potential of cyclopropyl derivatives in modulating neurotransmitter systems (Dappen et al., 1991).
Antiviral Activity
The synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and their evaluation against a wide range of viruses highlight the cyclopropyl group's potential in developing antiviral agents. Some derivatives showed significant activity against influenza A virus, underscoring the importance of cyclopropyl derivatives in antiviral research (Kolocouris et al., 1994).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
cyclopropyl-(2-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-8(3-2-6-12-10)9(11)7-4-5-7/h2-3,6-7,9H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZCKHGUUXIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
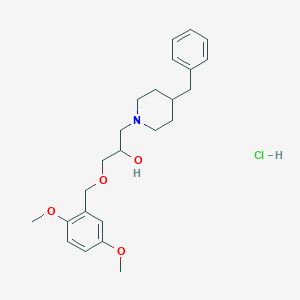
![2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2705505.png)
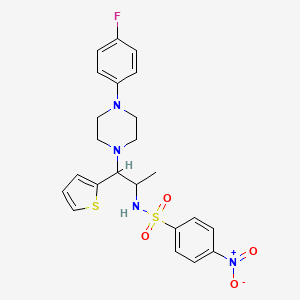
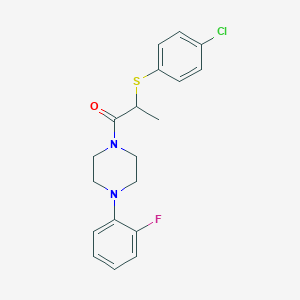
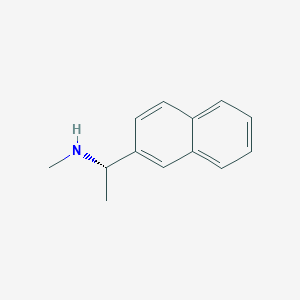
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
![1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]ethanone](/img/structure/B2705514.png)

![2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2705518.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2705522.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705525.png)

